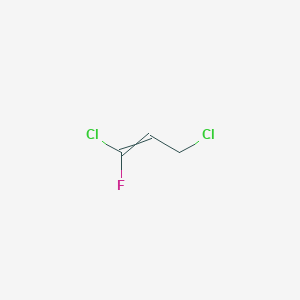
1,3-Dichloro-1-fluoroprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-1-fluoroprop-1-ene is an organofluorine compound with the molecular formula C₃H₃Cl₂F. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both chlorine and fluorine atoms, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
1,3-Dichloro-1-fluoroprop-1-ene can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dichloropropene with a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃). The reaction typically occurs under controlled conditions to ensure the selective substitution of a chlorine atom with a fluorine atom .
Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield. For example, the use of Lewis acid catalysts can facilitate the fluorination process, leading to higher selectivity and purity of the final product .
Analyse Des Réactions Chimiques
1,3-Dichloro-1-fluoroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Addition Reactions: The double bond in this compound allows it to undergo addition reactions with electrophiles such as hydrogen chloride (HCl) or bromine (Br₂), leading to the formation of dihalogenated products.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various products.
Applications De Recherche Scientifique
1,3-Dichloro-1-fluoroprop-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities. Researchers investigate its role in the development of new drugs and therapeutic agents.
Industry: In industrial settings, this compound is used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 1,3-dichloro-1-fluoroprop-1-ene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the double bond and the electronegative chlorine and fluorine atoms. These features enable it to participate in a wide range of chemical reactions, including nucleophilic and electrophilic attacks .
In biological systems, the compound’s derivatives may interact with enzymes and receptors, leading to specific biochemical effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
1,3-Dichloro-1-fluoroprop-1-ene can be compared with other similar compounds, such as:
1,3-Dichloropropene: This compound lacks the fluorine atom and is primarily used as a soil fumigant.
1,3-Dichloro-1,1-difluoropropane: This compound contains two fluorine atoms, making it more reactive and suitable for different applications.
1,3-Dichloro-2-fluoropropane: This isomer has the fluorine atom on the second carbon, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
2730-44-1 |
|---|---|
Formule moléculaire |
C3H3Cl2F |
Poids moléculaire |
128.96 g/mol |
Nom IUPAC |
1,3-dichloro-1-fluoroprop-1-ene |
InChI |
InChI=1S/C3H3Cl2F/c4-2-1-3(5)6/h1H,2H2 |
Clé InChI |
YCYPXGHNVSBFPT-UHFFFAOYSA-N |
SMILES canonique |
C(C=C(F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


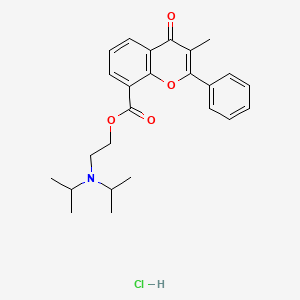

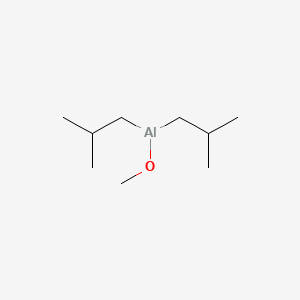
![6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B13826765.png)
![(3R,4S,5S,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13826770.png)
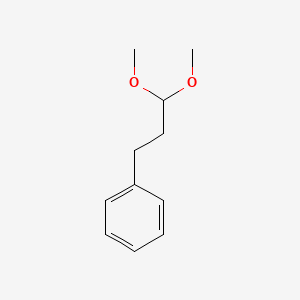
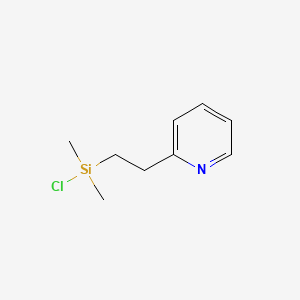
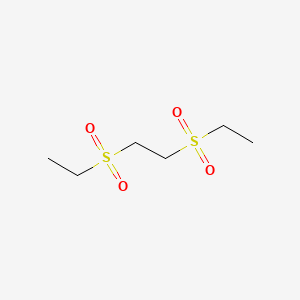
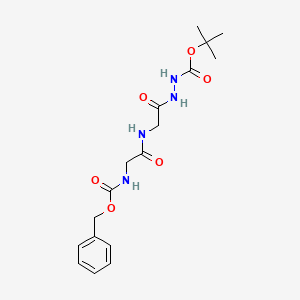
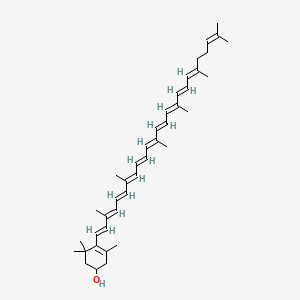
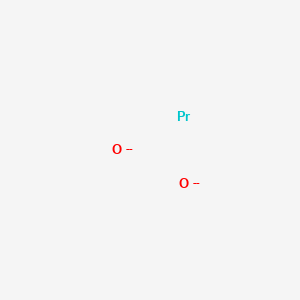
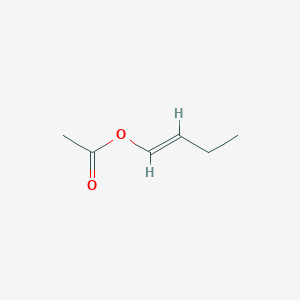
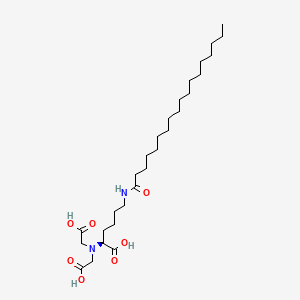
![Spiro[cyclobutane-1,3'-tetracyclo[3.3.1.02,4.06,8]nonane]](/img/structure/B13826831.png)
